N-(4-chlorophenyl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-(4-chlorophenyl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This compound is recognized for its significant applications in medicinal chemistry due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and oxidative coupling . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions are common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(4-chlorophenyl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It inhibits enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related scaffold with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with comparable medicinal properties.
Uniqueness
N-(4-chlorophenyl)-7-methyl-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain biological targets .
Properties
Molecular Formula |
C24H23ClN4O |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C24H23ClN4O/c1-17-10-11-29-22(16-17)27-23(24(29)26-20-6-4-19(25)5-7-20)18-2-8-21(9-3-18)28-12-14-30-15-13-28/h2-11,16,26H,12-15H2,1H3 |
InChI Key |
ARSHASYRJMVIPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N5CCOCC5 |
Origin of Product |
United States |
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